Bismuth nitrate

概述

描述

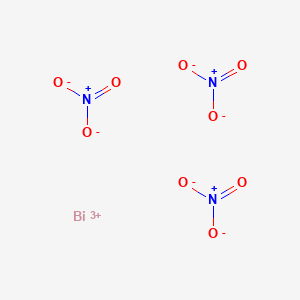

Bismuth nitrate is a chemical compound composed of bismuth in its +3 oxidation state and nitrate anions. The most common form of this compound is the pentahydrate, which appears as colorless or white crystals. This compound is notable for being the only nitrate salt formed by a group 15 element, highlighting bismuth’s metallic nature . This compound is widely used in the synthesis of other bismuth compounds and has various applications in different fields.

准备方法

Synthetic Routes and Reaction Conditions: Bismuth nitrate can be synthesized by reacting bismuth metal with concentrated nitric acid. The reaction proceeds as follows:

Bi+4HNO3→Bi(NO3)3+2H2O+NO

This reaction involves the dissolution of bismuth metal in nitric acid, resulting in the formation of this compound, water, and nitrogen monoxide .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrolytic processing of bismuth-containing nitrate solutions. This involves the oxidation of bismuth metal, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis. The purified solution is then transformed into basic this compound, which can be further processed into various bismuth compounds .

化学反应分析

Hydrolysis and Oxido Cluster Formation

Bismuth nitrate undergoes hydrolysis under controlled conditions to form high-nuclearity oxido clusters. Partial hydrolysis in dimethyl sulfoxide (DMSO) yields complexes such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO] (Cluster 3) and [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·0.5DMSO] (Cluster 5), as characterized by X-ray crystallography .

Table 1: Crystallographic Parameters of Bismuth Oxido Clusters

| Parameter | Cluster 3 | Cluster 5 |

|---|---|---|

| Space group | ||

| Lattice constants | ||

| Volume |

These clusters feature Bi-O-Bi linkages and variable nitrate/DMSO coordination modes, demonstrating bismuth’s flexibility in forming stable polynuclear structures .

Aqueous Hydrolysis and Oxo Salt Precipitation

Dilution of acidic this compound solutions induces precipitation of oxo-nitrate species:

This white precipitate forms due to the low solubility of bismuth oxo-hydroxo species in neutral or weakly acidic conditions .

Precipitation Reactions with Sulfides

This compound solutions react with hydrogen sulfide () to form bismuth sulfide ():

The black precipitate dissolves in hot nitric acid via redox processes:

This reaction is utilized in analytical chemistry for bismuth separation .

Coordination with Solvents and Ligands

This compound forms stable adducts with donor solvents like DMSO, as evidenced in Cluster 3 and 5 structures. Nitrate ligands exhibit both monodentate and bidentate coordination modes, while DMSO binds via oxygen to Bi(III) centers .

This compound’s versatility stems from its strong Lewis acidity, hydrolytic propensity, and ability to engage in redox and coordination chemistry. These properties make it valuable in materials science, organic synthesis, and environmental chemistry.

科学研究应用

Scientific Research Applications

1.1. Nitration Reactions in Organic Synthesis

Bismuth nitrate serves as an effective nitrating agent in the nitration of aromatic compounds. Traditional nitration methods often involve hazardous reagents and conditions; however, this compound offers a greener alternative. A study highlighted its use alongside iron nitrate to nitrify phenolic compounds efficiently at lower temperatures without the need for strong acids or catalysts, resulting in higher product yields and reduced environmental impact .

1.2. Induction of Metallothionein for Radioprotection

This compound has been shown to protect bone marrow cells from gamma-irradiation damage by inducing metallothionein synthesis. In experiments with mice, administration of this compound prior to exposure significantly reduced mortality rates and improved recovery of leukocyte counts post-irradiation, indicating its potential as a radioprotective agent .

1.3. Synthesis of Novel Compounds

Research has demonstrated that hydrolysis of this compound can lead to the formation of new polynuclear basic bismuth nitrates. These compounds exhibit unique structural properties that may have implications in material science and catalysis .

Medical Applications

2.1. Treatment of Gastrointestinal Disorders

This compound is widely used in the pharmaceutical industry, particularly for gastrointestinal treatments. It has antibacterial properties effective against Helicobacter pylori, a bacterium associated with stomach ulcers. Studies indicate that bismuth-containing therapies are highly effective for eradicating this pathogen, showcasing its importance in modern medicine .

2.2. Protective Effects Against Radiation

The protective effects of this compound extend beyond bone marrow to other tissues affected by radiation exposure. Research indicates that it can lower the incidence of radiation-induced tumors in experimental models, further supporting its role as a radioprotective agent .

Agricultural Applications

This compound is recognized as a micronutrient fertilizer, enhancing plant growth by supplying essential nutrients in a bioavailable form. Its application can improve crop yields and soil health, making it a valuable addition to agricultural practices .

Environmental Applications

4.1. Wastewater Treatment

This compound has emerged as an effective adsorbent for removing azo dyes and other pollutants from wastewater. Its cost-effectiveness and efficiency in treating organic and inorganic contaminants make it an attractive option for environmental remediation efforts .

4.2. Corrosion Inhibition

In the context of maintaining infrastructure, this compound has been identified as an inhibitor against corrosion-associated bacteria in natural gas pipelines, contributing to the longevity and reliability of such systems .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Nitration reactions | Green chemistry alternative; high yields |

| Medical | Treatment for gastrointestinal disorders | Effective against H. pylori |

| Radioprotection | Reduces radiation damage | |

| Agriculture | Micronutrient fertilizer | Enhances crop yields |

| Environmental Science | Wastewater treatment | Removes pollutants effectively |

| Corrosion inhibition | Protects infrastructure from microbial damage |

Case Studies

- Nitration Reaction Study : A study demonstrated that using this compound as a nitrating agent resulted in over 90% selectivity for o-nitrophenol when reacting with phenol under mild conditions, showcasing its efficiency compared to traditional methods .

- Radioprotection Study : In a controlled experiment involving mice exposed to gamma radiation, those treated with this compound showed a two-fold increase in metallothionein levels in bone marrow compared to untreated controls, highlighting its protective efficacy against radiation-induced damage .

作用机制

The mechanism of action of bismuth nitrate involves its ability to form complexes with various biological molecules. For instance, bismuth compounds can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase. This interference with enzyme activity is one of the ways bismuth exerts its therapeutic effects . Additionally, this compound’s ability to form insoluble complexes with certain compounds is utilized in gravimetric analysis to determine bismuth content .

相似化合物的比较

Bismuth nitrate is unique among nitrate salts due to its formation by a group 15 element. Similar compounds include:

Bismuth Subnitrate: Used as an antacid and in the treatment of gastrointestinal disorders.

Bismuth Oxide: Used in the preparation of catalysts, optical glasses, and pigments.

Bismuth Oxyhalides: Investigated for their therapeutic properties, including cancer therapy and antimicrobial activity.

Compared to these compounds, this compound is particularly notable for its role in organic synthesis and its ability to form a variety of bismuth-based compounds through hydrolysis and complex formation.

生物活性

Bismuth nitrate, particularly in its pentahydrate form (Bi(NO₃)₃·5H₂O), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, potential applications in treating bacterial infections, and its role in organic synthesis.

Antimicrobial Properties

Bismuth compounds, including this compound, have been extensively studied for their antimicrobial properties, particularly against Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers and cancers. Research indicates that this compound can inhibit H. pylori growth by disrupting metabolic pathways and downregulating virulence factors such as CagA and VacA .

- Inhibition of Virulence Factors : this compound reduces the expression of critical proteins involved in bacterial colonization and pathogenicity.

- Disruption of Metabolic Pathways : It affects various metabolic processes, including antioxidant responses and nucleic acid metabolism .

Efficacy Against Multidrug-Resistant Bacteria

Recent studies have demonstrated that this compound is effective against multidrug-resistant bacterial strains. For instance, it has been shown to reverse resistance conferred by the Tet(X) enzyme in Gram-negative bacteria, enhancing the efficacy of tigecycline, an antibiotic used to treat resistant infections .

Case Study: Tigecycline Resistance

- Study Findings : this compound was found to competitively bind to the active site of the Tet(X4) protein, inhibiting its enzymatic activity and restoring tigecycline effectiveness against resistant strains .

Nitration Reactions in Organic Synthesis

This compound also plays a significant role in organic synthesis as a nitrating agent. Its use in nitration reactions has been highlighted for producing various biologically active compounds.

Synthesis Examples

- Nitration of Eugenol : this compound pentahydrate has been shown to effectively nitrify eugenol under solvent-free conditions, yielding high product purity without isomerization or oxidation issues .

- Microwave-Assisted Reactions : The compound has been utilized as a catalyst in microwave-assisted organic reactions, demonstrating efficiency in synthesizing complex organic molecules .

Comparative Biological Activity

The following table summarizes key findings on the biological activity of this compound compared to other compounds:

属性

IUPAC Name |

bismuth;trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDDZCLDMRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883121 | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-44-1 | |

| Record name | Bismuth nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does bismuth nitrate interact with biological systems?

A1: this compound exerts its biological effects primarily through the bismuth ion. Once in the body, this compound dissociates, and the bismuth ion can bind to various biomolecules, including proteins and enzymes. One key target is metallothionein (MT), a protein involved in metal homeostasis and detoxification. This compound induces MT synthesis in various tissues, including the liver, kidneys, and bone marrow [, ]. This induction of MT is thought to be responsible for several of its protective effects against toxicity from heavy metals and radiation.

Q2: How does this compound protect against radiation damage?

A2: this compound pretreatment significantly reduces the lethal effects of gamma-irradiation in mice []. This protective effect is attributed to the induction of metallothionein (MT) in bone marrow cells []. MT acts as a radical scavenger, protecting cells from the damaging effects of radiation-induced free radicals.

Q3: Can this compound mitigate the side effects of anticancer drugs?

A3: Yes, pretreatment with this compound has been shown to protect against the clastogenicity (chromosome breakage) induced by anticancer drugs like cisplatin, adriamycin, cyclophosphamide, and L-phenylalanine mustard []. This protective effect is also linked to the induction of MT in bone marrow cells, which can sequester the drugs and reduce their damaging effects on DNA.

Q4: How does this compound ameliorate cadmium-induced teratogenicity?

A4: this compound pretreatment effectively reduces the teratogenicity of cadmium in mice, particularly preventing exencephaly and skeletal abnormalities []. This protection is attributed to the induction of MT in maternal liver and kidney []. The increased MT levels trap cadmium, preventing it from reaching the developing embryo and causing harm.

Q5: What is the molecular formula and weight of this compound?

A5: this compound commonly exists as the pentahydrate form, with the molecular formula Bi(NO3)3·5H2O. Its molecular weight is 485.07 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound and related compounds?

A6: Various spectroscopic methods, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) are used to characterize this compound and its derivatives [, , , ]. XRD provides information about the crystal structure, FTIR reveals functional groups present in the molecule, and XPS provides insights into the elemental composition and chemical states of the elements.

Q7: What are some applications of basic this compound in materials science?

A7: Basic this compound finds application in cathodic electrocoating materials []. Its inclusion enhances the properties of the final coating.

Q8: Does this compound exhibit catalytic activity?

A9: Yes, this compound demonstrates catalytic activity in various organic reactions. It catalyzes the autoxidation of olefins [, ]. Additionally, it acts as a Lewis acid catalyst in Michael additions, promoting the formation of carbon-carbon bonds [].

Q9: How does this compound catalyze the autoxidation of olefins?

A10: this compound catalyzes the autoxidation of olefins through an electrophilic interaction with the double bond [, ]. This interaction initiates a radical chain reaction, leading to the formation of hydroperoxides. Importantly, this compound does not decompose hydroperoxides into free radicals, indicating its specific role in the initiation step of the autoxidation process [, ].

Q10: What are some other notable catalytic applications of this compound?

A11: this compound, often in a supported form like silica-bismuth nitrate, catalyzes various organic reactions, including the synthesis of vanillin from curcumin [], nitration of pyrazoles [], and synthesis of bis(indolyl)methanes []. These applications highlight its versatility and importance in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。